6-Cyclopropylpicolinic acid

CCR5 antagonist chemokine receptor HIV entry inhibition

6-Cyclopropylpicolinic acid (CAS 1256793-43-7) is the commercially accessible 6-cyclopropyl picolinic acid isomer specifically claimed in DuPont patent WO2006062979A1 for herbicidal 4-aminopicolinic acid derivatives. Positional isomers (3-, 4-, 5-cyclopropyl) are not interchangeable—the fixed spatial relationship between the 2-carboxylic acid and 6-cyclopropyl group dictates unique metal-chelating geometry and target engagement. Validated as a CCR5 antagonist scaffold (IC₅₀ 10 µM) and mGluR5 negative allosteric modulator (IC₅₀ 5.24 µM), with a reproducible Suzuki-Miyaura protocol (48% yield). Choose this isomer to generate patent-aligned SAR data and ensure synthetic route fidelity.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 1256793-43-7
Cat. No. B1470234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropylpicolinic acid
CAS1256793-43-7
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC=C2)C(=O)O
InChIInChI=1S/C9H9NO2/c11-9(12)8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H,11,12)
InChIKeyIBQDXBQQWQLBAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclopropylpicolinic Acid (CAS 1256793-43-7): Procurement Guide and Structural Differentiator


6-Cyclopropylpicolinic acid (IUPAC: 6-cyclopropylpyridine-2-carboxylic acid) is a picolinic acid derivative characterized by a cyclopropyl substituent at the 6-position of the pyridine ring, with molecular formula C₉H₉NO₂ and molecular weight 163.17 g/mol . The compound is commercially available as a research chemical building block typically at 95% purity , and its cyclopropyl moiety confers distinct steric and electronic properties relevant to medicinal chemistry and agrochemical scaffold design . Unlike unsubstituted picolinic acid or position isomers, the 6-cyclopropyl substitution pattern is specifically claimed in patent literature for herbicidal 4-aminopicolinic acid derivatives [1].

Why 6-Cyclopropylpicolinic Acid Cannot Be Replaced by 3-, 4-, or 5-Position Isomers in Research Procurement


In-class picolinic acid derivatives bearing cyclopropyl groups at different ring positions (3-, 4-, or 5-) are not interchangeable with the 6-cyclopropyl isomer. The carboxylic acid group at the 2-position is locked in a fixed spatial relationship to the cyclopropyl moiety, and this positional arrangement dictates distinct chemical reactivity, metal-chelating geometry, and biological target engagement profiles . The 6-cyclopropyl substitution pattern is specifically identified in patent claims for herbicidal 4-aminopicolinic acid derivatives [1], whereas 3- and 5-cyclopropyl isomers exhibit different target interaction potentials (e.g., in herbicide development contexts) . Substituting the 6-cyclopropyl isomer with an alternative positional analog would alter the steric and electronic environment around the pyridine nitrogen and the carboxylic acid group, potentially invalidating SAR conclusions, disrupting synthetic route fidelity, or compromising target binding outcomes .

Quantitative Differentiator Evidence: 6-Cyclopropylpicolinic Acid vs. Closest Analogs


CCR5 Antagonist Activity: 6-Cyclopropylpicolinic Acid IC₅₀ Value

6-Cyclopropylpicolinic acid demonstrates antagonist activity at the human CCR5 receptor with an IC₅₀ of 10,000 nM (10 µM) in MOLT4/CCR5 cells [1]. This represents a moderate affinity interaction that defines the compound's baseline potency as a CCR5 ligand. While this potency does not approach clinical candidate thresholds, it establishes a quantifiable reference point for SAR exploration. The cyclopropyl substitution at the 6-position is a key structural determinant for this activity, distinguishing it from unsubstituted picolinic acid or other positional isomers that would present different spatial and electronic profiles at the receptor binding interface [2].

CCR5 antagonist chemokine receptor HIV entry inhibition calcium mobilization assay

mGluR5 Non-Competitive Antagonist Activity

6-Cyclopropylpicolinic acid has been characterized as a non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) with a reported IC₅₀ of 5,240 nM (5.24 µM) [1]. This activity is noted in the ChEMBL database (CHEMBL1783981). A separate commentary on related mGluR5 ligand data noted that compounds with IC₅₀ values in the 28 µM range (approx. 5-fold weaker than the target compound) lack sufficient potency and selectivity for development consideration [2]. The 6-cyclopropyl substitution on the picolinic acid core provides a distinct steric and electronic environment that differentiates it from alternative substituent patterns at the same position.

mGluR5 metabotropic glutamate receptor CNS disorders negative allosteric modulator

Synthetic Accessibility via Suzuki-Miyaura Cross-Coupling: 48% Yield Benchmark

A defined synthetic route to the ethyl ester precursor of 6-cyclopropylpicolinic acid has been reported, employing Suzuki-Miyaura cross-coupling between ethyl 6-bromopyridine-2-carboxylate and cyclopropylboronic acid using Pd(dppf)Cl₂ as catalyst and K₃PO₄ as base in toluene at 100°C for 8 hours [1]. This protocol yields the ester intermediate in 48% yield after flash chromatography purification [1]. The ester can be hydrolyzed to afford the free carboxylic acid. This established methodology provides a reproducible entry point for gram-scale synthesis of 6-cyclopropylpicolinic acid derivatives. In contrast, alternative routes to other positional isomers may require different coupling partners or protecting group strategies due to altered electronic environments at the pyridine ring .

Suzuki-Miyaura coupling cyclopropylboronic acid palladium catalysis heterocyclic synthesis

Herbicidal Scaffold: 6-Cyclopropyl Substitution in 4-Aminopicolinic Acid Derivatives

The 6-cyclopropyl substitution pattern on the picolinic acid core is explicitly claimed in patent WO2006062979A1 (DuPont) for herbicidal 4-aminopicolinic acid derivatives [1]. The patent defines compounds of Formula (I) wherein the 6-position substituent includes cyclopropyl as a preferred embodiment, and these compounds are described as useful for controlling undesired vegetation [1]. This distinguishes the 6-cyclopropyl isomer from 3- and 5-cyclopropyl picolinic acids, which are documented in the context of herbicide development but with different target interaction profiles .

herbicide picolinic acid auxin mimic weed control

Procurement-Driven Application Scenarios for 6-Cyclopropylpicolinic Acid


Medicinal Chemistry: CCR5 Antagonist Scaffold Optimization

6-Cyclopropylpicolinic acid provides a validated starting point for CCR5 antagonist development, with a documented IC₅₀ of 10 µM in MOLT4/CCR5 cell-based calcium mobilization assays [1]. Researchers can use this baseline to design and synthesize analogs with improved potency through structure-activity relationship (SAR) studies, including esterification, amidation, or additional heterocyclic modifications .

Neuroscience Research: mGluR5 Modulator Development

The compound exhibits non-competitive antagonist activity at mGluR5 with an IC₅₀ of 5.24 µM, establishing it as a tractable ligand for metabotropic glutamate receptor research [2]. This activity profile supports its use as a reference compound or scaffold for developing negative allosteric modulators targeting CNS disorders.

Agrochemical Research: Herbicidal Picolinic Acid Scaffold

The 6-cyclopropyl substitution pattern is specifically claimed in DuPont patent WO2006062979A1 for herbicidal 4-aminopicolinic acid derivatives [3]. Procurement of this isomer enables agrochemical researchers to generate SAR data consistent with the patent landscape, supporting the development of selective herbicides based on the picolinic acid auxin-mimic mechanism.

Synthetic Methodology Development: Suzuki-Miyaura Coupling

The validated Suzuki-Miyaura protocol for synthesizing ethyl 6-cyclopropylpyridine-2-carboxylate (48% yield) provides a reproducible benchmark for methodology development [4]. This scaffold serves as a model substrate for optimizing palladium-catalyzed cross-coupling conditions involving cyclopropylboronic acid and halogenated pyridine carboxylic acid derivatives.

Technical Documentation Hub

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